methyl 4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxylate
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Overview
Description
METHYL 4-OXO-4H,6H,7H,8H-PYRIMIDO[2,1-B][1,3]THIAZINE-2-CARBOXYLATE is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-OXO-4H,6H,7H,8H-PYRIMIDO[2,1-B][1,3]THIAZINE-2-CARBOXYLATE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzimidazole with aromatic aldehydes and thio derivatives in an acetic acid (AcOH) medium . The reaction is carried out under heating conditions to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-OXO-4H,6H,7H,8H-PYRIMIDO[2,1-B][1,3]THIAZINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
METHYL 4-OXO-4H,6H,7H,8H-PYRIMIDO[2,1-B][1,3]THIAZINE-2-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of METHYL 4-OXO-4H,6H,7H,8H-PYRIMIDO[2,1-B][1,3]THIAZINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- METHYL 8-METHYL-4-OXO-6-[(E)-2-PHENYLETHENYL]-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE
- METHYL (6S)-4-OXO-4H,6H,7H,8H-PYRROLO[1,2-A]PYRIMIDINE-6-CARBOXYLATE
Uniqueness
METHYL 4-OXO-4H,6H,7H,8H-PYRIMIDO[2,1-B][1,3]THIAZINE-2-CARBOXYLATE is unique due to its specific structural features and the presence of both nitrogen and sulfur atoms within the heterocyclic ring
Properties
Molecular Formula |
C9H10N2O3S |
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Molecular Weight |
226.25 g/mol |
IUPAC Name |
methyl 4-oxo-7,8-dihydro-6H-pyrimido[2,1-b][1,3]thiazine-2-carboxylate |
InChI |
InChI=1S/C9H10N2O3S/c1-14-8(13)6-5-7(12)11-4-2-3-10-9(11)15-6/h5H,2-4H2,1H3 |
InChI Key |
DTYWKCYZNGEKSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)N2CCCN=C2S1 |
Origin of Product |
United States |
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